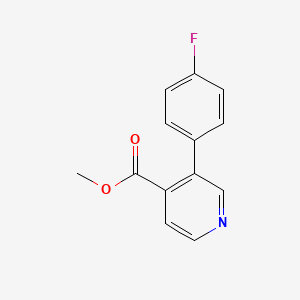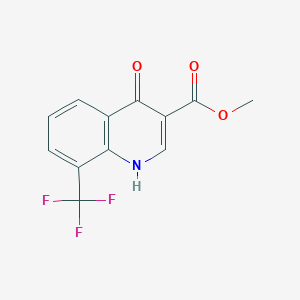
METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE is a chemical compound with the molecular formula C₁₃H₁₀FNO₂ It is a derivative of isonicotinic acid and features a fluorophenyl group attached to the isonicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-fluorophenyl is coupled with methyl isonicotinate in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the biological context. The pathways involved often include modulation of oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isonicotinate: A related compound with similar structural features but lacking the fluorophenyl group.
Methyl nicotinate: Another derivative of nicotinic acid, used for different applications due to its distinct chemical properties.
Uniqueness
METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
IUPAC Name |
methyl 3-(4-fluorophenyl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)11-6-7-15-8-12(11)9-2-4-10(14)5-3-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAAMTQKVNLMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[4-(methoxycarbonyl)phenyl]-5-nitrobenzoate](/img/structure/B7963739.png)


![methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate](/img/structure/B7963749.png)

![Methyl 2-chloro-4-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963760.png)






![Methyl 4-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7963813.png)
![Methyl 2-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7963815.png)
